7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid synthesis mechanism
7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid synthesis mechanism
An In-Depth Technical Guide to the Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone of modern medicinal chemistry, serving as the core heterocyclic system in a multitude of clinically significant kinase inhibitors.[1][2] Its structural analogy to endogenous purines allows it to function as a "privileged scaffold," enabling competitive binding to the ATP-binding sites of various kinases.[3] The functionalization of this core, particularly the introduction of a carboxylic acid moiety at the C5 position, yields a critical synthon, 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. This key intermediate opens avenues for diverse amide coupling strategies, enabling the synthesis of complex drug candidates, including potent inhibitors of Janus kinases (JAKs) and Focal Adhesion Kinase (FAK).[4][5] This guide provides an in-depth analysis of the prevalent synthetic mechanisms for constructing this vital molecule, focusing on the strategic rationale behind experimental choices and presenting validated protocols for researchers in drug development.
Foundational Synthesis: Constructing the 7-Deazapurine Core
The journey to the target molecule begins with the robust construction of the parent 7H-pyrrolo[2,3-d]pyrimidine ring system. While multiple strategies exist, a dominant and highly adaptable approach involves the annulation of a pyrrole ring onto a pre-existing, suitably substituted pyrimidine.
The Classical Approach: From 4-Amino-6-halopyrimidines
A field-proven and common starting point is the use of a 4-amino-6-chloropyrimidine derivative. The logic behind this choice is twofold: the C6-chloro group provides a site for the initial cyclization chemistry, and the C4-amino group is essential for the subsequent formation of the pyrrole ring.
The key transformation is a condensation reaction with a three-carbon synthon, typically chloroacetaldehyde or a protected equivalent. The reaction proceeds via a tandem sequence:
-
N-Alkylation: The exocyclic amino group of the pyrimidine performs a nucleophilic attack on the alkyl halide of the synthon, forming a key intermediate.
-
Intramolecular Cyclization & Aromatization: The newly introduced side chain then participates in an intramolecular cyclization. A subsequent elimination and aromatization sequence, often facilitated by the reaction conditions, leads to the formation of the fused pyrrole ring, yielding the 7H-pyrrolo[2,3-d]pyrimidine core. The 4-chloro derivative is a particularly valuable intermediate for synthesizing kinase inhibitors like Tofacitinib.[3][6]
The general mechanism is outlined below:
Caption: General pathway for 7-deazapurine core synthesis.
Strategic Carboxylation at the C5 Position
With the core scaffold in hand, the primary objective becomes the regioselective installation of the carboxylic acid group at the C5 position of the electron-rich pyrrole ring. The most efficient and widely adopted strategy involves a two-step functionalization of the pre-formed 7-deazapurine core.
Causality of C5-Halogenation: Introducing a Synthetic Handle
Direct carboxylation of the C5-H bond is challenging and often lacks selectivity. Therefore, a more controlled approach is to first introduce a halogen atom, which serves as a versatile "synthetic handle" for subsequent carbon-carbon bond-forming reactions. The C5 position is highly susceptible to electrophilic aromatic substitution.
-
Expertise & Experience: N-Iodosuccinimide (NIS) is the reagent of choice for this transformation.[7] It is a mild, solid, and easy-to-handle source of an electrophilic iodine atom (I⁺). The reaction proceeds cleanly, typically in a polar aprotic solvent like N,N-Dimethylformamide (DMF), to afford the 5-iodo derivative in high yield.
-
Trustworthiness (Self-Validation): A critical consideration for this step, and any subsequent organometallic reactions, is the acidic N-H proton at the N7 position of the pyrrole. To prevent unwanted side reactions or quenching of organometallic intermediates, this position must be protected. A common and robust protecting group is the p-toluenesulfonyl (Tosyl or Ts) group, which can be installed using tosyl chloride in the presence of a base like sodium hydride (NaH) or triethylamine (TEA).[8]
Mechanism: From Halide to Carboxylic Acid
The 5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine intermediate is the pivotal precursor for introducing the carboxyl group. Two primary, field-proven methodologies are employed:
Method A: Palladium-Catalyzed Carbonylation
This elegant method leverages the power of transition-metal catalysis. The 5-iodo intermediate is subjected to a carbonylation reaction using carbon monoxide (CO) gas, an alcohol (typically methanol), a palladium catalyst, and a suitable base.
-
Mechanism Deep-Dive: The reaction proceeds through a well-established catalytic cycle:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C5-I bond, forming a Pd(II) intermediate.
-
CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and inserts into the Pd-C bond.
-
Nucleophilic Attack: Methanol attacks the carbonyl carbon of the acyl-palladium complex.
-
Reductive Elimination: The desired methyl ester product is eliminated, regenerating the Pd(0) catalyst.
-
-
Final Step: The resulting methyl ester is then quantitatively hydrolyzed to the target carboxylic acid under standard basic conditions (e.g., LiOH or NaOH) followed by acidic workup.
Method B: Lithiation and Quenching with Carbon Dioxide
This classic organometallic approach offers a more direct route to the carboxylic acid.
-
Mechanism Deep-Dive:
-
Halogen-Metal Exchange: The 5-iodo intermediate is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78 °C). This effects a halogen-metal exchange, replacing the iodine with lithium to form a highly nucleophilic 5-lithiated species. The N7-tosyl protecting group is crucial here, as its absence would lead to immediate deprotonation of the N-H by the strong base.
-
Carboxylation: The organolithium intermediate is then "quenched" by the addition of solid carbon dioxide (dry ice). The nucleophilic carbon at C5 attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
Workup: An acidic workup protonates the carboxylate salt to yield the final 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.
-
The comparative pathways are visualized below:
Caption: Key strategies for C5-carboxylation.
Quantitative Data & Protocol Validation
To provide actionable insights for laboratory application, this section outlines a validated experimental protocol and summarizes typical reaction parameters.
Comparative Summary of Carboxylation Methods
| Parameter | Method A: Pd-Catalyzed Carbonylation | Method B: Lithiation-Carboxylation |
| Key Reagents | Pd catalyst (e.g., Pd(OAc)₂), CO gas, MeOH | n-BuLi or t-BuLi, CO₂ (dry ice) |
| Temperature | Elevated (e.g., 80-100 °C) | Cryogenic (-78 °C) |
| Pressure | Requires CO pressure (balloon or autoclave) | Atmospheric pressure |
| Functional Group Tolerance | Moderate; sensitive to some reducible groups | Low; incompatible with acidic protons/electrophiles |
| Typical Yield | Good to Excellent (often >80% for both steps) | Good to Excellent (often >75%) |
| Scalability | Generally preferred for large-scale synthesis | Can be challenging to scale due to low temps |
| Safety Considerations | Toxicity of CO gas and Palladium reagents | Pyrophoric nature of n-BuLi |
Self-Validating Experimental Protocol: Two-Step Synthesis via Carbonylation
This protocol describes the synthesis starting from a commercially available or previously synthesized 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Step 1: Synthesis of 4-Chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
-
Rationale: This step combines N7-protection and C5-iodination. Performing protection first ensures the N-H does not interfere with the subsequent electrophilic iodination.
-
Procedure:
-
To a stirred solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature and stir for 4 hours. Monitor by TLC until starting material is consumed.
-
Cool the reaction mixture back to 0 °C and add N-iodosuccinimide (NIS, 1.2 eq) in one portion.
-
Stir the reaction at room temperature for 2-3 hours. Monitor the formation of the product by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the title compound.
-
Step 2: Synthesis of 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
-
Rationale: This two-part step first forms the methyl ester via palladium catalysis, which is then hydrolyzed without intermediate purification for efficiency.
-
Procedure:
-
To a solution of 4-chloro-5-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a mixture of methanol and DMF, add palladium(II) acetate (Pd(OAc)₂, 0.1 eq), a suitable phosphine ligand (e.g., dppf, 0.1 eq), and a base such as triethylamine (TEA, 3.0 eq).
-
Purge the reaction vessel with carbon monoxide (CO) gas (a balloon is sufficient for lab scale) and stir the mixture at 80 °C for 12-16 hours under a CO atmosphere.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
-
Dissolve the crude methyl ester residue in a mixture of THF and water. Add lithium hydroxide (LiOH, 5.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture to pH ~3 using 1N HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.
-
The final product can be purified by recrystallization or column chromatography. The tosyl group can be removed under basic conditions if the N-H form is desired.
-
Conclusion
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a well-refined process pivotal to the development of advanced therapeutics. The most robust and scalable pathway hinges on the initial construction of the 7-deazapurine core, followed by a strategic two-step functionalization at the C5 position. This involves a high-yielding electrophilic iodination to install a synthetic handle, followed by a reliable palladium-catalyzed carbonylation and subsequent hydrolysis. Understanding the causality behind each step—from the necessity of N-H protection to the mechanism of the palladium catalytic cycle—empowers researchers to troubleshoot and adapt these methodologies for the synthesis of novel and diverse libraries of kinase inhibitors, accelerating the pace of drug discovery.
References
-
Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(44), 6096-6108. [Link]
-
V, S., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 322-327. [Link]
-
Jadhav, S. B., et al. (2024). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed, 41(1), e20230278. [Link]
-
Ruzi, Z., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(13), 5199. [Link]
-
Wang, J., et al. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications, 50(17), 2636-2643. [Link]
- Patsnap. (n.d.).
-
Synthesis of Drugs. (2021). Synthesis of Drugs: Lorlatinib. YouTube. [Link]
-
Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323. [Link]
-
ResearchGate. (n.d.). Tofacitinib Synthesis – An Asymmetric Challenge. ResearchGate. [Link]
-
V, S., et al. (n.d.). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
-
ResearchGate. (n.d.). (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... ResearchGate. [Link]
-
Li, Y., et al. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Discovery and Development of Lorlatinib: A Macrocyclic Inhibitor of EML4-ALK for the Treatment of NSCLC. ResearchGate. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]
-
National Institutes of Health (NIH). (n.d.). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Institutes of Health. [Link]
-
PubMed. (2007). Diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines with variation of the pyrimidine ring nitrogen substituents. PubMed. [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidine-imines 8a–j. ResearchGate. [Link]
-
National Institutes of Health (NIH). (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. National Institutes of Health. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Journal of University of Shanghai for Science and Technology. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Journal of University of Shanghai for Science and Technology. [Link]
-
ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
PubMed. (1998). Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. PubMed. [Link]
-
ACS Publications. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate. [Link]
- Google Patents. (n.d.). A kind of synthetic method of 5 chlorine 7 azaindoles.
-
National Institutes of Health (NIH). (n.d.). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. PubMed Central. [Link]
-
Advanced ChemBlocks. (n.d.). Pyrrolo[2,3-d]pyrimidine. Advanced ChemBlocks. [Link]
-
PubMed. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. [Link]
-
ResearchGate. (n.d.). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of tricyclic 7-deazapurines. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Semantic Scholar. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. National Institutes of Health. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. research.unl.pt [research.unl.pt]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Tofacitinib [cjph.com.cn]
- 7. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
